Bis(4-methylpiperazin-1-yl)methanone IUPAC name and structure
Bis(4-methylpiperazin-1-yl)methanone IUPAC name and structure
[1][2]
Executive Summary
Bis(4-methylpiperazin-1-yl)methanone (CAS: 4180-30-7) is a symmetrical urea derivative featuring two N-methylpiperazine moieties linked via a central carbonyl group.[1] Primarily recognized in pharmaceutical development as a critical process impurity and degradation product of the sedative-hypnotic drugs Zopiclone and Eszopiclone , this compound also serves as a specialized reagent in proteomic research and organic synthesis.[1]
This guide provides a comprehensive technical analysis of its structural identity, physicochemical properties, synthesis protocols, and role in drug quality control (QC).[1]
Chemical Identity & Structural Analysis[3][4]
Nomenclature and Identifiers
The IUPAC name is derived from the central functional group (methanone/ketone or urea) and the symmetrical substituents.
| Identifier | Value |
| IUPAC Name | Bis(4-methylpiperazin-1-yl)methanone |
| Alternative Names | 1,1'-Carbonylbis(4-methylpiperazine); 1,1'-Carbonylbis[4-methylpiperazine]; Di(4-methylpiperazin-1-yl)ketone |
| CAS Number | 4180-30-7 |
| Molecular Formula | C₁₁H₂₂N₄O |
| Molecular Weight | 226.32 g/mol |
| SMILES | CN1CCN(CC1)C(=O)N2CCN(C)CC2 |
| InChI Key | JDSZAPBISRHOMR-UHFFFAOYSA-N |
Structural Topology
The molecule exhibits C₂ symmetry (in its time-averaged conformation), consisting of a central urea carbonyl (
Key Structural Features:
-
Urea Linkage: The central carbonyl provides polar character and hydrogen bond acceptance capability.
-
Piperazine Chairs: The rings typically adopt a chair conformation to minimize steric strain.
-
Basicity: The distal tertiary amines (
) remain basic, allowing the formation of salts (e.g., hydrochlorides), which significantly alters solubility.[1]
Structural Visualization
The following diagram illustrates the connectivity and symmetry of the molecule.
Figure 1: Structural connectivity showing the central carbonyl core linking two symmetrical N-methylpiperazine wings.
Physicochemical Properties[2][3][6][7][8]
| Property | Description/Value |
| Physical State | Crystalline Solid (at STP) |
| Melting Point | ~105–118 °C (Range varies by polymorph/purity) |
| Solubility | Highly soluble in water, methanol, ethanol, and chloroform.[1] Slightly soluble in non-polar solvents (hexane). |
| pKa | ~8.5 (Estimated for distal N4 nitrogens) |
| Stability | Stable under normal conditions. Hygroscopic. Sensitive to strong oxidizers.[2] |
| Storage | Refrigerator (2–8°C), inert atmosphere recommended.[1] |
Synthesis & Production Protocols
Synthesis is achieved by coupling N-methylpiperazine with a carbonyl source. While industrial routes often use phosgene, laboratory and green chemistry approaches utilize 1,1'-Carbonyldiimidazole (CDI) or Triphosgene to avoid handling gaseous toxic agents.[1]
Protocol A: CDI-Mediated Coupling (Green Route)
This method is preferred for safety and ease of purification.
Reagents:
-
1-Methylpiperazine (2.2 equivalents)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve CDI (10 mmol) in anhydrous DCM (20 mL) under nitrogen atmosphere.
-
Addition: Add 1-methylpiperazine (22 mmol) dropwise to the CDI solution at 0°C.
-
Mechanistic Note: The first equivalent forms the intermediate carbamoyl imidazole; the second equivalent displaces the imidazole to form the urea.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Evolution of imidazole byproduct occurs.[4]
-
Work-up: Wash the organic layer with water (3x) to remove the water-soluble imidazole byproduct and excess piperazine.
-
Drying: Dry the organic phase over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize from ethyl acetate/hexane if necessary.
Protocol B: Triphosgene Route (Scale-Up)
Reagents: Triphosgene (0.34 eq), 1-Methylpiperazine (2.0 eq), Triethylamine (2.2 eq), DCM.[1]
-
Process: Triphosgene is dissolved in DCM and cooled to 0°C. A solution of 1-methylpiperazine and triethylamine is added slowly. The reaction is exothermic.
Synthesis Workflow Diagram
Figure 2: Convergent synthesis pathway via nucleophilic acyl substitution.
Analytical Characterization
To validate the identity of Bis(4-methylpiperazin-1-yl)methanone, the following spectral data is expected based on its symmetry.
Nuclear Magnetic Resonance (NMR)
Due to the
-
¹H NMR (CDCl₃, 400 MHz):
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~163.0 ppm: Urea Carbonyl (
). -
δ ~54.8 ppm: Piperazine carbons near
. -
δ ~46.2 ppm:
carbon. -
δ ~44.0 ppm: Piperazine carbons near Urea.[1]
-
Mass Spectrometry (MS)
-
Ionization Mode: ESI (+)
-
Molecular Ion:
m/z. -
Fragmentation: Loss of a methylpiperazine radical may be observed.
Applications in Drug Development
Impurity Profiling (Zopiclone/Eszopiclone)
Bis(4-methylpiperazin-1-yl)methanone is a known impurity in the synthesis and degradation of Zopiclone (and its active enantiomer, Eszopiclone).[1]
-
Origin: It arises from the dimerization of the N-methylpiperazine side chain or the degradation of the piperazine-1-carboxylate moiety under stress conditions (hydrolysis followed by recombination).
-
Regulatory Status: It must be monitored in API (Active Pharmaceutical Ingredient) batches. Reference standards (CAS 4180-30-7) are used to quantify this impurity via HPLC to ensure it remains below ICH thresholds (typically <0.15%).
Reagent in Proteomics
The compound serves as a stable urea scaffold for developing cross-linking agents or as a fragment in fragment-based drug discovery (FBDD) targeting GPCRs where piperazine moieties are privileged structures.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: WARNING .
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.[1]
-
First Aid: In case of contact, rinse thoroughly with water for 15 minutes.[1][5][6]
References
-
Pharmaffiliates . Bis(4-methylpiperazin-1-yl)methanone Reference Standard. Retrieved from
-
Santa Cruz Biotechnology . (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone Product Data. Retrieved from
-
National Institutes of Health (NIH) . PubChem Compound Summary: Piperazine Derivatives. Retrieved from
-
Organic Syntheses . 1,1'-Carbonyldiimidazole Preparation and Usage. Org. Synth. 1968, 48,[1] 44. Retrieved from
-
Google Patents . Process for the preparation of Zopiclone (US20080015197A1). Retrieved from
